Potassium periodate
Description
General Overview of Periodate (B1199274) Reagents in Contemporary Chemical Science
Periodate reagents, including potassium periodate and sodium periodate (NaIO₄), are a class of compounds containing the periodate ion, either as IO₄⁻ (metaperiodate) or in its protonated forms, such as H₄IO₆⁻ or H₃IO₆²⁻ (orthoperiodate species). ontosight.aiacs.orgoaji.net These reagents are well-established for their strong oxidizing capabilities. ontosight.aiontosight.ai They are commonly utilized in laboratory and industrial applications, including chemical synthesis and analytical procedures. ontosight.aipentachemicals.eu The versatility of periodate salts stems from their ability to react with a wide range of organic and inorganic substrates. oaji.netresearchgate.net Research continues into developing more environmentally benign and cost-effective methods for their production and regeneration, highlighting their ongoing relevance in sustainable chemistry efforts. acs.orgresearchgate.net
Distinctive Reactivity Profile and Oxidizing Properties of this compound
This compound is recognized for its powerful oxidizing nature and its ability to participate in diverse redox reactions. scbt.com Its crystalline form influences its solubility properties, particularly in aqueous environments, affecting its reactivity. scbt.com A key characteristic of this compound is its strong interaction with organic substrates, often leading to selective oxidation pathways. scbt.com
One of the most notable reactions involving this compound is the oxidative cleavage of 1,2-diols (vicinal diols), also known as the Malaprade oxidation. acs.orgchesci.comchemistrysteps.com This reaction breaks the carbon-carbon bond between adjacent carbons bearing hydroxyl groups, yielding carbonyl compounds (aldehydes or ketones). chesci.comchemistrysteps.com The selectivity of this reaction is a crucial aspect of its utility in structural determination and synthesis, particularly in carbohydrate chemistry. chesci.comrsc.org The mechanism typically involves the formation of a cyclic intermediate between the diol and the periodate ion. chemistrysteps.com
This compound's oxidizing power can be influenced by factors such as pH, temperature, and the presence of catalysts. researchgate.net For instance, in alkaline conditions, periodate can exist in different forms, including dimeric orthoperiodate ions, which exhibit altered oxidizing activity and selectivity. nih.gov Research has also explored the use of catalysts, such as transition metal ions like manganese(II) and ruthenium(III), to enhance or modify the kinetics and mechanisms of periodate-mediated oxidations. oaji.netresearchgate.netmdpi.comtaylorandfrancis.com
Beyond diol cleavage, this compound is utilized in the oxidation of other functional groups, including alcohols to carbonyl compounds and the selective oxidation of carbohydrates. cymitquimica.comchemimpex.comontosight.ai Its application in analytical chemistry includes the determination of certain metal ions and its use in iodometric titrations. chemimpex.comtaylorandfrancis.comchemicalbook.com
Here is a table summarizing some key properties of this compound:
| Property | Value | Source |
| Chemical Formula | KIO₄ | ontosight.aisigmaaldrich.com |
| CAS Number | 7790-21-8 | cymitquimica.comsigmaaldrich.com |
| Molecular Weight | 230.00 g/mol | sigmaaldrich.comnih.gov |
| Appearance | White, crystalline solid / Dry Powder | ontosight.aicymitquimica.comontosight.ainih.gov |
| Solubility in Water | 0.42 g/100mL at 20°C | pentachemicals.euchemicalbook.com |
| Melting Point | 582 °C (dec.) | chemicalbook.comsigmaaldrich.com |
| pH (5 g/L solution) | ~5.1 (25 °C) | sigmaaldrich.com |
| Oxidizing Property | Strong oxidizer | cymitquimica.comontosight.aipentachemicals.eu |
Historical Context of Periodate Chemistry Research
The study of periodate chemistry has a history dating back to the 19th century. Periodates were first discovered by Heinrich Gustav Magnus and C. F. Ammermüller, who synthesized periodic acid in 1833. researchgate.netwikipedia.org Early synthesis methods involved the oxidation of iodine solutions using agents like chlorine gas. researchgate.net
A pivotal development in periodate chemistry was the discovery of the oxidative cleavage of 1,2-diols by periodic acid, attributed to Louis Malaprade in 1928. chesci.comrsc.org This reaction, later extended to periodate salts, became a fundamental tool in organic chemistry, particularly for the structural elucidation of carbohydrates before the advent of modern spectroscopic techniques. chesci.comrsc.org
Over the years, research has expanded to explore various applications of periodate reagents in synthesis and analysis. The electrochemical synthesis of periodate was investigated by Erich Müller in the early 20th century, highlighting efforts to develop efficient production methods. acs.org The use of periodates in combination with transition metal catalysts, such as osmium tetroxide and ruthenium tetroxide, for transformations like alkene dihydroxylation and oxidative cleavage, further broadened their synthetic utility. acs.orgchemistrysteps.comrsc.org
Structure
2D Structure
Properties
CAS No. |
7790-21-8 |
|---|---|
Molecular Formula |
HIKO4 |
Molecular Weight |
231.008 g/mol |
IUPAC Name |
potassium;periodate |
InChI |
InChI=1S/HIO4.K/c2-1(3,4)5;/h(H,2,3,4,5); |
InChI Key |
MFSVDLVJNJLACW-UHFFFAOYSA-N |
SMILES |
[O-]I(=O)(=O)=O.[K+] |
Isomeric SMILES |
[O-]I(=O)(=O)=O.[K+] |
Canonical SMILES |
OI(=O)(=O)=O.[K] |
Other CAS No. |
7790-21-8 |
Pictograms |
Oxidizer; Irritant |
Synonyms |
potassium periodate |
Origin of Product |
United States |
Synthetic Methodologies and Preparation of Potassium Periodate
Conventional Synthetic Routes to Potassium Periodate (B1199274)
Conventional methods for synthesizing potassium periodate rely on strong chemical oxidants to convert potassium iodate (B108269) (KIO₃) or other iodine precursors to the periodate form.
The most widely documented conventional method for synthesizing this compound involves the oxidation of potassium iodate using chlorine gas in an alkaline medium. nih.govfishersci.ca This reaction is typically carried out by dissolving potassium iodate in an aqueous solution of potassium hydroxide (B78521), followed by bubbling chlorine gas through the solution. nih.govnih.gov The alkaline environment, generally maintained at a pH above 12, is crucial for stabilizing the periodate ion (IO₄⁻) and preventing the formation of undesirable intermediate species. nih.gov
The stoichiometry of the reaction is represented as follows: KIO₃ + Cl₂ + 2 KOH → KIO₄ + 2 KCl + H₂O nih.govnih.gov
Optimal reaction temperatures for this process typically range between 60–80°C. nih.gov Higher temperatures can increase reaction rates but may also increase the risk of over-oxidation to iodine(VII) species. nih.gov Key parameters influencing the yield and purity of the product include the chlorine flow rate and the molar ratios of the reactants. Industrial processes often utilize a slight excess (around 10%) of chlorine to ensure complete conversion of the potassium iodate. nih.gov
Following the reaction, this compound, which has relatively low solubility in cold water (0.42 g/100 mL at 20°C), is typically isolated by cooling the reaction mixture to 5–10°C to induce crystallization. nih.govnih.gov The precipitated KIO₄ is then filtered and washed with ice-cold water to remove soluble byproducts such as potassium chloride (KCl). nih.gov Further purification can be achieved through recrystallization from hot water, which helps minimize impurities like residual KCl and unreacted KIO₃. nih.gov
Reported typical yields for this method often exceed 85%, with purity levels greater than 98% achievable through recrystallization. nih.gov
| Parameter | Optimal Value | Typical Yield (%) | Typical Purity (%) |
| Temperature | 70°C | 88 | 97 |
| Cl₂ Excess | 10% | 92 | 98 |
| Recrystallization | 2 cycles | 85 | 99.5 |
Beyond oxidative chlorination, other strong chemical oxidizing agents can be employed for the production of periodates. While less commonly detailed specifically for this compound in the provided sources, these methods are relevant to periodate synthesis in general and can potentially be adapted. Oxidants such as potassium permanganate (B83412) (KMnO₄) and sodium persulfate (Na₂S₂O₈) have been mentioned in the context of oxidizing iodine compounds to higher oxidation states, including periodates. nih.govfishersci.ca
For instance, periodate can be prepared by the oxidation of potassium iodate with a powerful oxidizing agent such as potassium permanganate or bromine in basic solution. nih.gov Sodium persulfate has also been used in methods for preparing sodium hydrogen periodate, which can then be converted to sodium metaperiodate and subsequently potassium metaperiodate through ion exchange with a potassium salt. dsmz.deatamankimya.comfishersci.ca These alternative chemical routes highlight the versatility in the choice of oxidant, although factors like cost, efficiency, and byproduct formation influence their industrial applicability compared to oxidative chlorination or electrochemical methods.
Advanced and Green Synthesis Strategies for this compound
In response to the drawbacks of conventional methods, such as the use of hazardous chlorine gas, more advanced and environmentally friendly synthesis strategies have been explored, particularly electrochemical routes. nih.gov
Electrochemical oxidation offers a promising route for the sustainable production of periodate, avoiding the need for stoichiometric amounts of strong chemical oxidants like chlorine. nih.govfishersci.cafishersci.se This method typically involves the anodic oxidation of iodate ions in an electrochemical cell. Lead dioxide (PbO₂) is commonly used as the anode material for this process due to its effectiveness in mediating the oxidation of iodate to periodate. fishersci.seatamanchemicals.comnih.govwikipedia.org
The electrochemical synthesis of periodate from iodate can be represented by the following half-reaction at the anode in alkaline conditions: IO₃⁻ + 6 OH⁻ - 2 e⁻ → IO₆⁵⁻ + 3 H₂O (orthoperiodate form) nih.gov Or, in acidic conditions leading to metaperiodate: H₅IO₆ + H⁺ + 2e⁻ → IO₃⁻ + 3 H₂O E° = 1.6 V atamanchemicals.comnih.gov (This shows iodate formation from periodic acid, the reverse reaction with a negative potential would be periodate formation from iodate)
While direct electrochemical oxidation of potassium iodate is possible, its low solubility in water can limit the efficiency of this approach. nih.gov However, electrochemical methods are widely used for the industrial production of other periodates, such as sodium periodate and periodic acid, suggesting their scalability and potential for this compound synthesis, possibly with process modifications to address solubility challenges. fishersci.seatamanchemicals.comnih.govnih.gov
Mediator-enhanced electrolysis can further improve the efficiency and selectivity of the electrochemical process. Although specific details on mediator-enhanced electrolysis solely for this compound synthesis are not extensively provided in the search results, the concept involves using a mediator species that is electrochemically regenerated at the electrode and then chemically oxidizes the iodate. This can allow for milder reaction conditions or overcome limitations related to direct electron transfer. The electrochemical approach is considered a greener alternative as it can reduce reliance on hazardous chemicals and can be powered by renewable energy sources. nih.govfishersci.ca
Beyond its synthesis, electrochemical methods are also relevant for the regeneration of periodate after it has been used as an oxidant in other chemical reactions. Periodate compounds, including this compound, are potent oxidizing agents used in various organic transformations, such as the cleavage of vicinal diols (Malaprade oxidation). nih.govfishersci.caatamanchemicals.comnih.govnih.gov After the reaction, the periodate is reduced, typically to iodate or iodide.
Electrochemical regeneration protocols aim to reoxidize these reduced iodine species back to periodate within the reaction system or in a separate electrochemical cell. This regenerative approach enhances the sustainability of processes that utilize periodate as an oxidant by minimizing waste and the need for fresh oxidant supply. The electrochemical cell design and electrode material, such as lead dioxide, are critical for efficient regeneration. nih.govfishersci.se This concept is particularly valuable in industrial processes where periodate is used catalytically or in large quantities.
Comparative Analysis of this compound Synthesis Efficiency and Scalability
Comparing the efficiency and scalability of the different this compound synthesis methods reveals distinct advantages and disadvantages.
The conventional oxidative chlorination method is well-established and widely documented, offering relatively high yields (typically >85%) and purity (>98% with recrystallization). nih.gov It is a mature technology that has been scaled up for industrial production. However, it involves the use of hazardous chlorine gas and produces potassium chloride as a byproduct, requiring separation and disposal or recycling. nih.govnih.gov
Electrochemical synthesis, while potentially more environmentally friendly by avoiding chlorine, faces challenges related to the low solubility of potassium iodate, the common starting material. nih.gov This can impact reaction rates and energy efficiency. However, electrochemical methods are successfully employed at an industrial scale for the production of other periodate salts like sodium periodate and periodic acid, suggesting that with appropriate reactor design and process optimization (e.g., addressing solubility or using alternative feedstocks), scalability for this compound is achievable. fishersci.seatamanchemicals.comnih.govnih.gov The potential for mediator-enhanced electrolysis and in-situ electrochemical regeneration further enhances the appeal of electrochemical routes from a sustainability perspective. nih.govfishersci.cafishersci.se
Alternative chemical oxidation methods, while chemically feasible, may suffer from lower yields, higher costs of oxidants, or the generation of more complex byproduct mixtures compared to chlorination or electrochemical routes, making them less favorable for large-scale production of this compound.
Fundamental Reaction Mechanisms and Kinetic Studies of Potassium Periodate
General Oxidative Mechanisms Involving the Periodate (B1199274) Ion
The periodate ion (IO₄⁻), typically utilized in the form of its potassium salt (KIO₄), is a potent and selective oxidizing agent in organic and inorganic chemistry. Its reactivity is centered on the high oxidation state (+7) of the iodine atom, making it capable of participating in a variety of chemical transformations. The mechanisms of these oxidations are multifaceted, often involving unique intermediates and reaction pathways.
Periodates are powerful oxidizing agents capable of a wide range of chemical transformations. wikipedia.org Their high electrode potential allows them to oxidize numerous functional groups. For instance, they can convert catechols and hydroquinones to their corresponding 1,2- and 1,4-benzoquinones, respectively, and oxidize sulfides to sulfoxides. wikipedia.orgresearchgate.net The potency of periodate is sufficient to generate other strong inorganic oxidants, such as permanganate (B83412), osmium tetroxide, and ruthenium tetroxide from their lower oxidation state precursors. wikipedia.org
Table 1: Substrates Cleaved by Periodate Oxidation
| Substrate Class | Products |
|---|---|
| 1,2-Diols | Aldehydes, Ketones |
| 1,2-Hydroxy Ketones | Aldehyde/Ketone, Carboxylic Acid |
| 1,2-Diketones | Carboxylic Acids |
| α-Hydroxy Acids | Aldehyde/Ketone, Carbon Dioxide |
| α-Keto Acids | Carboxylic Acid, Carbon Dioxide |
| 1,2-Amino Alcohols | Aldehydes, Ketones, Ammonia |
This table summarizes the various types of 1,2-difunctionalized compounds susceptible to oxidative cleavage by periodate and the resulting carbonyl or carboxyl products. wikipedia.org
A key mechanistic feature of many periodate oxidations, especially the cleavage of vicinal diols, is the formation of a cyclic intermediate known as a periodate ester. wikipedia.orgchemistrysteps.com This intermediate forms through the nucleophilic attack of the hydroxyl groups of the diol on the electrophilic iodine atom of the periodate ion. chemistrysteps.commasterorganicchemistry.com
The formation and stability of this cyclic ester are crucial for the reaction to proceed. The geometry of the substrate significantly influences the rate of this step; cis-diols, where the hydroxyl groups are on the same side of the molecule, react much more rapidly than trans-diols because they can more easily form the five-membered cyclic periodate ester. wikipedia.org This stereospecificity serves as strong evidence for the cyclic intermediate mechanism. chemistrysteps.com Following its formation, the cyclic ester undergoes a concerted breakdown, which involves the cleavage of the carbon-carbon bond and the reduction of iodine from I(VII) to I(V) in the form of iodate (B108269) (IO₃⁻), yielding two carbonyl fragments (aldehydes or ketones). wikipedia.orgmasterorganicchemistry.com
Oxygen atom transfer (OAT) is another fundamental mechanism through which periodate acts as an oxidant. sci.am In these reactions, a lone oxygen atom is transferred from the periodate ion to a substrate. nih.gov This process is central to reactions such as the oxidation of sulfides to sulfoxides. researchgate.net
Computational studies have shown that the oxidation of sulfides by periodate proceeds via a one-step oxygen-transfer mechanism. researchgate.net The transition state involves the perpendicular attack of an oxygen atom from the periodate onto the sulfur atom of the sulfide (B99878). researchgate.net In this process, the sulfide acts as the electron donor (nucleophile) and the periodate as the electron acceptor (electrophile). researchgate.net OAT reactions can be concerted (occurring in a single step) or stepwise, where an initial one-electron transfer is followed by a rapid oxygen transfer. nih.gov Periodate is also used as a co-oxidant to regenerate a primary oxidant in catalytic cycles, such as in the Lemieux-Johnson oxidation, where it regenerates osmium tetroxide after the dihydroxylation of an alkene. wikipedia.orgchemistrysteps.com
Reaction Kinetics and Influencing Parameters of Potassium Periodate Oxidations
The rates of this compound oxidations are highly sensitive to reaction conditions. Parameters such as pH and the ionic strength of the medium can have a profound impact on reaction kinetics by altering the nature of the periodate species in solution and modifying the electrostatic interactions between reactants.
The pH of the reaction medium is a critical parameter in periodate oxidations because it governs the speciation of the periodate ion in aqueous solution. goettingen-research-online.deresearchgate.net Orthoperiodic acid (H₅IO₆) is a weak acid that undergoes successive deprotonations, leading to a variety of species whose relative concentrations are pH-dependent.
Table 2: pH-Dependent Speciation of Periodate
| pH Range | Predominant Species | Formula |
|---|---|---|
| Strongly Acidic (< 1) | Orthoperiodic Acid | H₅IO₆ |
| Moderately Acidic (1-7) | Dihydrogen Orthoperiodate | H₄IO₆⁻ |
| Weakly Alkaline (7.5-11) | Monohydrogen Orthoperiodate | H₃IO₆²⁻ |
These different species exhibit varying reactivities. For example, in some oxidations, the metaperiodate ion (IO₄⁻), which is in equilibrium with H₄IO₆⁻, is the most reactive species, and moderately acidic conditions that favor its formation lead to faster reactions. researchgate.net Conversely, the oxidation potential of the periodate/iodate redox couple decreases significantly as the pH increases (from approximately 1.6 V at pH 4 to 0.7 V at pH 10), which can lead to a reduction in the reaction rate in alkaline media. nih.gov In specific applications, such as the selective oxidation of cellulose (B213188), alkaline conditions (pH 10) are used to favor the formation of dimeric orthoperiodate ions, which exhibit different selectivity compared to the species present at lower pH. goettingen-research-online.denih.gov
The ionic strength of the solution, which is a measure of the total concentration of ions, can significantly influence the rate of reactions involving ionic species like periodate. This phenomenon, known as the kinetic salt effect, arises from the influence of the ionic atmosphere on the electrostatic interactions between the reacting ions. u-szeged.hu
According to the Debye-Hückel theory and the Brønsted-Bjerrum equation, the effect of ionic strength depends on the charges of the reacting species. youtube.com
Reactions between ions of like charge: An increase in ionic strength will increase the reaction rate. The added inert salt ions create an ionic atmosphere that shields the electrostatic repulsion between the reacting ions, allowing them to approach each other more easily. u-szeged.hu
Reactions between ions of unlike charge: An increase in ionic strength will decrease the reaction rate. The ionic atmosphere shields the electrostatic attraction between the reactants, making their encounter less favorable. u-szeged.hu
Reactions involving a neutral species: The effect of ionic strength is generally negligible. youtube.com
In the context of this compound oxidations, the reacting substrate may be neutral (e.g., a diol) or ionic. If the substrate is an anion, its reaction with the periodate anion (e.g., H₄IO₆⁻) would be accelerated by an increase in ionic strength due to the repulsion between like charges. ivypanda.com Conversely, if the substrate were a cation, an increase in ionic strength would be expected to slow the reaction. Therefore, controlling the ionic strength is a crucial aspect of studying the kinetics of periodate oxidations, as changes in salt concentration can alter the observed rate constant. youtube.comivypanda.com
Substrate Concentration Dependence and Inhibition Phenomena in Periodate Systems
The concentration of the substrate plays a critical role in the kinetics of periodate-mediated oxidations, with observed reaction orders varying significantly depending on the substrate's nature and the reaction conditions. For many substrates, the reaction exhibits a first-order dependence on the substrate concentration. For instance, the oxidation of hydroquinone (B1673460) and its monomethyl ether by periodate at pH 1 to form p-benzoquinone shows a first-order dependence on the substrate concentration.
However, a notable deviation from simple first-order kinetics is the phenomenon of substrate inhibition, which has been observed in the oxidation of certain polyols, such as myo-inositol, D-sorbitol, and D-mannitol, by this compound in an alkaline medium. chemistrysteps.comnih.gov In these cases, an increase in the substrate concentration leads to a decrease in the reaction rate. chemistrysteps.comnih.gov This inhibition is attributed to the formation of a stable, inert complex between the periodate ion and an excess of substrate molecules. chemistrysteps.com The reaction proceeds through a 1:1 complex, but at higher substrate concentrations, complexes with a higher proportion of the substrate are formed, which are more resistant to oxidation. chemistrysteps.com This leads to an inverse fractional order with respect to the substrate concentration in alkaline media. nih.gov
Conversely, in acid-catalyzed reactions of the same substrates, a positive fractional order is typically observed. nih.gov In some specific cases, such as the oxidation of Polyethylene glycol-400 (PEG-400) in an alkaline medium, the reaction rate has been found to be independent of the substrate concentration within the studied range. researchgate.net
The following table illustrates the effect of myo-inositol concentration on the pseudo-first-order rate constant (k') in its oxidation by this compound in an alkaline medium, clearly demonstrating substrate inhibition.
| Inositol Concentration (M) | k' x 10³ (s⁻¹) |
| 0.0005 | 14.821 |
| 0.0010 | 12.113 |
| 0.0025 | 7.529 |
| 0.0125 | 2.662 |
| 0.0250 | 2.117 |
| 0.0500 | 1.340 |
| 0.1000 | 0.648 |
| Data derived from a kinetic study of myo-inositol oxidation. nih.gov Conditions: [OH⁻] = 0.1 M; [this compound] = 0.0005 M; Temperature = 35 ºC. |
Temperature Effects and Determination of Thermodynamic Activation Parameters
Temperature is a significant factor influencing the rate of periodate-mediated reactions, with reaction rates generally increasing as the temperature rises. rjpbcs.comrasayanjournal.co.in This relationship is described by the Arrhenius equation, which allows for the calculation of the activation energy (Ea) for the reaction. nih.gov Kinetic studies conducted at various temperatures enable the determination of key thermodynamic activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡). rjpbcs.comrasayanjournal.co.inunl.edu
For example, in the oxidation of L-serine by alkaline periodate, the reaction was studied at temperatures of 25, 30, 35, and 40 °C. The linearity of the Arrhenius plot (log k' vs. 1/T) confirmed the temperature dependence, yielding an activation energy of 83.06 ± 2.23 kJmol⁻¹ and an entropy of activation of 1.11 ± 7.36 JK⁻¹mol⁻¹. rjpbcs.com Similarly, Arrhenius parameters have been calculated for the oxidation of sugar alcohols and perfumery alcohols. chemistrysteps.comrasayanjournal.co.in
In the complex, multi-step oxidation of cellulose to dialdehyde (B1249045) cellulose (DAC), temperature has a more pronounced effect on the rate of DAC formation (k₁) than the periodate concentration does. nih.govresearchgate.net A temperature increase of 10 °C can result in an approximate 5% increase in DAC formation, but it also accelerates degradation reactions. nih.gov
The table below shows the effect of temperature on the rate constant for the oxidation of myo-inositol, illustrating the positive correlation between temperature and reaction rate.
| Temperature (°C) | k' x 10³ (s⁻¹) |
| 35 | 2.117 |
| 45 | 4.372 |
| 55 | 19.133 |
| Data derived from a kinetic study of myo-inositol oxidation. nih.gov Conditions: [Inositol] = 0.025 M; [OH⁻] = 0.1 M; [this compound] = 0.0005 M. |
This compound itself is thermally stable, decomposing only at 582 °C to form potassium iodate and oxygen. wikipedia.org
Solvent Effects and Role of Dielectric Media in Periodate-Mediated Reactions
The solvent environment and the dielectric constant of the medium can significantly influence the kinetics of periodate-mediated reactions, particularly those involving ionic species. Periodate oxidations are most commonly conducted in water or aqueous organic solvents due to the solubility of the reagent. rsc.org
Studies on related periodate complex systems have shown a clear dependence of the reaction rate on the dielectric constant of the medium. In the oxidation of sulfacetamide (B1682645) by diperiodatocuprate(III), decreasing the dielectric constant of the medium by adding t-butanol resulted in an increased rate of reaction. researchgate.net This relationship is often explained by the effect of the solvent on the stability of the reactants versus the activated complex. For reactions between ions of opposite charges, a decrease in the dielectric constant of the medium destabilizes the reactants more than the activated complex (which has a more dispersed charge), leading to a lower activation energy and a faster reaction rate. pjsir.org The linear relationship observed between the logarithm of the rate constant and the reciprocal of the dielectric constant supports theoretical models of ion-ion or ion-dipole interactions in the rate-determining step. researchgate.netpjsir.org
The ionic strength of the medium can also affect the reaction rate. For the reaction between two ionic species, an increase in ionic strength can either increase or decrease the rate constant, depending on whether the reacting ions have similar or opposite charges. researchgate.net
Specific Reaction Mechanisms by Substrate Class
Oxidative Cleavage of Carbon-Carbon Bonds by this compound
One of the most characteristic reactions of this compound is the oxidative cleavage of the carbon-carbon bond in vicinal diols (1,2-diols), a transformation also known as the Malaprade reaction. masterorganicchemistry.com The reaction is highly selective for the 1,2-dihydroxy functionality and proceeds by forming a cyclic periodate ester intermediate. chemistrysteps.com This five-membered ring is then cleaved in a concerted process, breaking the C-C bond and forming two carbonyl groups. chemistrysteps.commasterorganicchemistry.com The iodine atom is reduced from I(VII) to I(V) in the process. masterorganicchemistry.com
The nature of the resulting carbonyl compounds depends on the structure of the original diol:
Primary hydroxyl groups are converted to formaldehyde. chemistrysteps.com
Secondary hydroxyl groups yield other aldehydes.
Tertiary hydroxyl groups produce ketones. chemistrysteps.com
This reaction has been extended to the cleavage of α-hydroxycarbonyl compounds. stackexchange.comyoutube.com In aqueous solutions, aldehydes and ketones exist in equilibrium with their corresponding hydrated forms, known as gem-diols. stackexchange.com An α-hydroxycarbonyl compound, through its hydrate, can thus present the necessary 1,2-diol structure for the periodate to attack, leading to oxidative cleavage of the bond between the carbonyl carbon and the hydroxyl-bearing carbon. stackexchange.com
This compound can be used as a selective oxidizing agent to cleave alkyne functional groups, yielding two aldehyde products. fiveable.me This reaction is distinct from more aggressive oxidation methods using reagents like ozone or potassium permanganate, which typically oxidize alkynes to carboxylic acids. openochem.orglibretexts.org
The mechanism for the periodate-mediated cleavage of alkynes to aldehydes involves the nucleophilic addition of the alkyne to the periodate ion. fiveable.me This is followed by the formation of a cyclic iodate ester intermediate. fiveable.me This intermediate subsequently undergoes rearrangement and hydrolysis to yield the two aldehyde products. fiveable.me The mild oxidizing nature of the periodate ion allows for the cleavage of the alkyne's carbon-carbon triple bond without over-oxidizing the resulting aldehyde fragments. fiveable.me This selectivity makes the reaction a useful tool in organic synthesis for producing dialdehyde compounds from alkyne precursors, often while preserving other sensitive functional groups within the molecule. fiveable.me
Oxidation of Alcohols to Carbonyl Compounds by this compound
This compound (KIO₄) serves as an effective oxidizing agent for the conversion of alcohols to their corresponding carbonyl compounds. Kinetic studies on the oxidation of acyclic primary alcohols, such as nerol, citronellol, and geraniol, using this compound in an acidic medium have revealed key mechanistic details. The reaction is typically carried out under first-order kinetic conditions with respect to the oxidant. rasayanjournal.co.in
The progress of the reaction can be monitored by iodometric titration of the unreacted periodate. Research has shown that for the oxidation of these primary alcohols, the rate of reaction increases with an increase in the concentration of the alcohol but decreases with an increase in the concentration of this compound. rasayanjournal.co.in In an acidic medium, this compound forms periodic acid (HIO₄), which is a potent oxidizing species. The proposed mechanism involves the formation of a hypohalite ion (OI⁻) intermediate. rasayanjournal.co.in The oxidation rates of primary alcohols are also influenced by steric hindrance effects. rasayanjournal.co.in
Thermodynamic activation parameters have been evaluated from the variation of the oxidation rate with temperature, with studies conducted in the range of 303-318K. rasayanjournal.co.in It was observed that the rate constants (k) increased with temperature, which is inversely proportional to the energy of activation (E). rasayanjournal.co.in
| Parameter | Observation |
| Reactant Concentration | Rate increases with [alcohol], decreases with [KIO₄] rasayanjournal.co.in |
| Medium | Acidic medium facilitates the formation of HIO₄ rasayanjournal.co.in |
| Intermediate | Proposed to involve the hypohalite ion (OI⁻) rasayanjournal.co.in |
| Temperature | Rate constants increase with increasing temperature rasayanjournal.co.in |
| Steric Effects | Oxidation rates are consistent with steric hindrance effects of the alcohol rasayanjournal.co.in |
Primary alcohols are oxidized to aldehydes, and under the right conditions, further oxidation to carboxylic acids can occur. wikipedia.orgsavemyexams.comchemguide.co.uk Secondary alcohols are oxidized to ketones. wikipedia.orgsavemyexams.comchemguide.co.ukchemistrysteps.com Tertiary alcohols are generally resistant to oxidation under these conditions because they lack a hydrogen atom on the carbon attached to the hydroxyl group. savemyexams.comchemguide.co.ukchemistrysteps.com
Nitration Reactions in Aromatic Systems Catalyzed or Mediated by this compound
This compound can be employed as a mediator in the nitration of aromatic compounds. A notable method involves a microwave-assisted, solvent-free reaction using a combination of this compound (KIO₄), sodium nitrite (B80452) (NaNO₂), and potassium bisulfate (KHSO₄). researchgate.netresearchgate.net This approach provides an alternative to traditional nitrating agents like concentrated nitric and sulfuric acids. researchgate.netresearchgate.net
Kinetic studies on the nitration of phenols in an aqueous acetonitrile (B52724) medium using this system have demonstrated that the reaction follows first-order kinetics with respect to the concentrations of the phenol, sodium nitrite, and this compound. researchgate.net The rate of nitration is also accelerated by an increase in the concentration of potassium bisulfate. researchgate.net The reaction mechanism is influenced by the electronic nature of the substituents on the aromatic ring; electron-donating groups enhance the reaction rate, while electron-withdrawing groups have a retarding effect. researchgate.net
The fundamental mechanism of aromatic nitration involves the generation of a nitronium ion (NO₂⁺) as the active electrophile. byjus.comyoutube.commasterorganicchemistry.com This electrophile then attacks the electron-rich aromatic ring in a rate-determining step to form a carbocation intermediate, known as an arenium ion. youtube.commasterorganicchemistry.com Subsequently, a weak base removes a proton from the carbon atom bearing the nitro group, which restores the aromaticity of the ring and yields the nitroaromatic product. youtube.commasterorganicchemistry.com
| Reaction Component | Role/Effect |
| This compound (KIO₄) | Mediator/Oxidant researchgate.netresearchgate.net |
| **Sodium Nitrite (NaNO₂) ** | Source of nitro group researchgate.netresearchgate.net |
| Potassium Bisulfate (KHSO₄) | Accelerates the rate of nitration researchgate.net |
| Microwave Irradiation | Reduces reaction times compared to conventional heating researchgate.net |
| Substituent Effects | Electron-donating groups increase the rate; electron-withdrawing groups decrease the rate researchgate.net |
Thermal and Catalytic Decomposition Reactions of this compound
This compound undergoes thermal decomposition at elevated temperatures. Specifically, it decomposes at 582 °C to yield potassium iodate (KIO₃) and oxygen gas (O₂). wikipedia.orgsciencemadness.org
The decomposition can be represented by the following equation: 2 KIO₄(s) → 2 KIO₃(s) + O₂(g)
The decomposition of this compound can be facilitated by the presence of a catalyst. Manganese(IV) oxide (MnO₂) has been identified as a catalyst for this reaction, allowing the decomposition to proceed upon heating an aqueous solution of this compound. wikipedia.orgsciencemadness.org
| Condition | Products |
| Thermal (582 °C) | Potassium iodate (KIO₃) and Oxygen (O₂) wikipedia.orgsciencemadness.org |
| Catalytic (with MnO₂) | Potassium iodate (KIO₃) and Oxygen (O₂) wikipedia.orgsciencemadness.org |
Oxidation Mechanisms of Specific Inorganic Species (e.g., Selenium(IV), Manganese(II))
This compound is a potent oxidizing agent capable of oxidizing various inorganic species. The mechanisms of these reactions have been the subject of kinetic investigations.
Oxidation of Selenium(IV): The oxidation of selenium(IV) by periodate has been studied, often in the context of analytical methods for determining trace amounts of selenium. scientific.net One such method is based on the catalytic effect of Se(IV) on the oxidation of neutral red by this compound in a sulfuric acid solution. scientific.net The reaction is monitored by observing the decrease in absorbance of the neutral red. The apparent activation energy for this catalytic reaction has been determined to be 81.60 kJ/mol. scientific.net While the detailed mechanism in this specific system focuses on the catalytic cycle, it underscores the ability of periodate to participate in redox reactions involving selenium.
Oxidation of Manganese(II): In acidic solutions, this compound can oxidize manganese(II) ions to permanganate ions (MnO₄⁻). guidechem.comtaylorandfrancis.com This reaction is characteristic of the strong oxidizing power of periodate in an acidic medium. guidechem.com
Kinetic studies have also been conducted on the manganese(II)-catalyzed oxidation of substrates by this compound. For instance, the oxidation of neutral red by KIO₄ is significantly accelerated by the presence of Mn(II) ions. researchgate.net The proposed mechanism for the catalyzed reaction involves the interaction between Mn(II) and the periodate.
Furthermore, the oxidation of manganate (B1198562) (MnO₄²⁻) to permanganate (MnO₄⁻) by periodate has been examined. cdnsciencepub.com This reaction is of interest as it involves a two-electron change in the oxidation state of iodine and a one-electron change for manganese. The mechanism is proposed to proceed through an intermediate containing pentavalent manganese, known as hypomanganate. cdnsciencepub.com The rate of this reaction is influenced by the hydroxide (B78521) concentration. cdnsciencepub.com
| Inorganic Species | Oxidizing Agent | Key Mechanistic Aspects/Findings |
| Selenium(IV) | This compound (in a catalytic system) | Se(IV) acts as a catalyst; the apparent activation energy for the overall catalytic reaction is 81.60 kJ/mol. scientific.net |
| Manganese(II) | This compound | Oxidized to permanganate (MnO₄⁻) in acidic solution. guidechem.comtaylorandfrancis.com The reaction rate can be sharply increased with Mn(II) as a catalyst in other systems. researchgate.net |
| Manganate (MnO₄²⁻) | Periodate | Proceeds through a hypomanganate intermediate (pentavalent manganese). cdnsciencepub.com The reaction rate is dependent on hydroxide concentration. cdnsciencepub.com |
Applications of Potassium Periodate in Organic Synthesis Research
Selective Oxidation Methodologies Employing Potassium Periodate (B1199274)
Potassium periodate is particularly recognized for its ability to perform specific oxidative transformations, often with high chemoselectivity, which is crucial in multi-step syntheses. chemimpex.comfiveable.me
One of the most prominent applications of this compound is the oxidative cleavage of vicinal diols (1,2-diols). wikipedia.org This reaction, known as the Malaprade oxidation, breaks the carbon-carbon bond between two adjacent hydroxyl groups to yield two carbonyl compounds, typically aldehydes or ketones. masterorganicchemistry.com The reaction proceeds through the formation of a cyclic periodate ester intermediate, which then decomposes to the final products. wikipedia.orgyoutube.com
This transformation is highly valued for its efficiency and selectivity, allowing for the cleavage of diols without affecting other sensitive functional groups that may be present in the molecule. fiveable.mersc.org The resulting dialdehyde (B1249045) compounds are versatile building blocks that can be further functionalized and used in the construction of more complex molecular architectures. fiveable.me This method is a cornerstone in carbohydrate chemistry and has been widely applied in the synthesis of natural products. thieme-connect.de
| Starting Material (Vicinal Diol) | Oxidizing Agent | Product(s) (Aldehydes/Ketones) | Reference |
|---|---|---|---|
| cis-Cyclohexane-1,2-diol | Periodic Acid (HIO₄) or Periodate Salt (e.g., KIO₄) | Hexanedial | wikipedia.orgyoutube.com |
| Glycerol (B35011) | Periodic Acid (HIO₄) or Periodate Salt (e.g., KIO₄) | Formaldehyde and Formic Acid | youtube.com |
| 1,2-Propanediol | Periodic Acid (HIO₄) or Periodate Salt (e.g., KIO₄) | Formaldehyde and Acetaldehyde | youtube.com |
The selective oxidizing power of periodates is extensively used in the industrial production of fine chemicals and APIs. acs.orgacs.orgresearchgate.net The Malaprade oxidation is a key step in various synthetic routes, valued for its reliability and high yields. acs.org For example, periodate-mediated cleavage has been employed in the synthesis of complex molecules where precise bond scission is required without disturbing other parts of the molecule. acs.org
Despite its utility, the cost of periodates and waste management can be concerns in large-scale applications. acs.orgresearchgate.net To address this, research into greener and more cost-effective methods, such as the electrochemical synthesis and in-situ regeneration of periodate, has been developed. acs.orgresearchgate.net These advancements are making periodate-based oxidations more sustainable and economically viable for industrial processes. acs.org
Catalytic Roles of this compound in Complex Molecule Synthesis
Beyond its use as a stoichiometric oxidant, this compound also plays crucial roles as a catalyst and a co-oxidant in various organic transformations.
This compound has emerged as an effective catalyst for the synthesis of benzofused nitrogen heterocycles, such as benzimidazoles, benzoxazoles, and benzothiazoles. sci-hub.boxorganic-chemistry.org These structural motifs are prevalent in many biologically active compounds and pharmaceuticals. sci-hub.boxresearchgate.net
One method involves the reaction of ortho-substituted anilines with isothiocyanates. organic-chemistry.orgorganic-chemistry.org The process proceeds through an intramolecular, this compound-mediated oxidative cyclodesulfurization of an in-situ generated monothiourea intermediate, yielding substituted 2-aminobenzazole derivatives in good to excellent yields. organic-chemistry.orgorganic-chemistry.org Another approach uses this compound to catalyze the condensation-cyclization of various aldehydes with o-phenylenediamines to produce substituted benzimidazoles. researchgate.net This catalytic method is noted for its operational simplicity, mild reaction conditions, and compatibility with a range of substrates, presenting a greener alternative to traditional methods. sci-hub.boxresearchgate.net
| Reactants | Catalyst | Product | Key Features | Reference |
|---|---|---|---|---|
| o-phenylenediamine and Aldehydes | KIO₄ | 2-substituted benzimidazoles | Efficient, one-pot synthesis, good to excellent yields. | researchgate.net |
| ortho-substituted anilines and Isothiocyanates | KIO₄ | 2-aminobenzazoles | Oxidative cyclodesulfurization, inexpensive and readily available oxidant. | sci-hub.boxorganic-chemistry.org |
This compound is frequently employed as a terminal oxidant to regenerate a catalytic amount of a primary, often more expensive or toxic, oxidizing agent. acs.org This co-oxidant strategy is central to several important synthetic methods.
Lemieux-Johnson Oxidation : In this reaction, periodate is used to continuously regenerate a catalytic amount of osmium tetroxide, which is the primary oxidant for the cleavage of alkenes to form aldehydes. acs.orgwikipedia.org
Ruthenium-Catalyzed Oxidations : Similarly, periodate serves as the co-oxidant to regenerate ruthenium tetroxide (RuO₄) from ruthenium precursors like ruthenium trichloride (B1173362) (RuCl₃). acs.org This system is also used for the oxidative cleavage of carbon-carbon double bonds. acs.org
Lemieux–von Rudloff Oxidation : This method combines catalytic amounts of permanganate (B83412) with a stoichiometric amount of periodate. acs.org The periodate cleaves the diol formed by the permanganate and also re-oxidizes the reduced manganese species back to permanganate, allowing it to be used in catalytic quantities. acs.org
These co-oxidant systems offer a more economical and environmentally friendly approach by reducing the consumption of heavy metal catalysts. acs.org
Advanced Functional Group Transformations and Derivatizations facilitated by this compound
The utility of this compound extends to a range of other functional group transformations. It is capable of oxidizing various substrates beyond vicinal diols, including:
α-hydroxy ketones wikipedia.org
α-diketones wikipedia.org
α-keto acids wikipedia.org
α-hydroxy acids wikipedia.org
α-amino alcohols wikipedia.orgwikipedia.org
1,2-diamines wikipedia.org
Furthermore, sulfides can be selectively and effectively oxidized to sulfoxides using periodates. wikipedia.org An example of a more complex transformation is the periodate oxidation of the amino acid hydroxylysine, which, depending on the reaction conditions, can be converted into glutamic acid or cyclized to form intermediates for the synthesis of new proline analogs. nih.gov The oxidative cyclodesulfurization reactions to form benzazoles also represent an advanced application of this reagent. sci-hub.boxorganic-chemistry.org These examples underscore the adaptability of this compound in facilitating intricate and specific chemical modifications essential for modern organic synthesis.
Role of Potassium Periodate in Advanced Oxidation Processes Aops for Environmental Remediation
Activation of Periodate (B1199274) for the Degradation of Organic Pollutants
While potassium periodate is a strong oxidizing agent, its direct reaction with many organic pollutants can be slow. acs.org Therefore, activation is necessary to generate more powerful reactive species to enhance the degradation efficiency. researchgate.net Various methods have been developed to activate periodate, which can be broadly categorized into homogeneous and heterogeneous activation. researchgate.net
Homogeneous activation methods involve the activation of periodate in a single phase, typically an aqueous solution. These methods are often effective and relatively simple to implement. nih.gov
Ultraviolet (UV) Radiation: The combination of UV light and periodate has been shown to significantly accelerate the degradation of organic pollutants. kuleuven.beacs.org For instance, the degradation rate of 2,4-dichlorophenol (B122985) was found to be substantially higher in a UV/periodate system compared to UV irradiation alone. kuleuven.be This enhancement is attributed to the photolytic activation of periodate, which leads to the formation of highly reactive radicals. researchgate.net
Ultrasound: Sonolysis, the application of ultrasound, can also activate periodate. The acoustic cavitation generated by ultrasound creates localized hot spots with extreme temperatures and pressures, leading to the homolytic cleavage of water and periodate molecules and the subsequent formation of reactive species. researchgate.netacs.org
Thermal Activation: Increasing the temperature can enhance the oxidation potential of periodate and accelerate the degradation of organic contaminants. nih.gov This method, however, may be less energy-efficient compared to other activation techniques.
A study on the degradation of furfural (B47365) demonstrated the effectiveness of UV-activated periodate. The research highlighted that the degradation efficiency was significantly influenced by the initial concentration of the oxidant and the pH of the media. researchgate.net
Heterogeneous activation involves the use of a solid catalyst to activate periodate in the aqueous phase. These methods offer advantages such as catalyst reusability and reduced secondary contamination. researchgate.netmdpi.com
Photocatalytic Activation: In this method, a semiconductor photocatalyst, such as titanium dioxide (TiO₂), is irradiated with UV light to generate electron-hole pairs. These can then react with periodate to produce reactive oxygen species, enhancing the degradation of pollutants. cskscientificpress.com
Transition Metal-Based Activation: Transition metals and their oxides are widely used as catalysts to activate periodate. mdpi.com Iron-based materials are particularly common due to their abundance, low cost, and environmental friendliness. researchgate.net For example, Fe(II) can activate this compound to improve the dewaterability of waste-activated sludge. mdpi.com The activation process often involves the generation of high-valent metal-oxo species that are powerful oxidants. researchgate.net
The following table summarizes the key aspects of homogeneous and heterogeneous activation methods for periodate.
| Activation Method | Type | Description | Advantages |
| UV Radiation | Homogeneous | Uses UV light to photolytically cleave periodate molecules. | Effective for a wide range of pollutants. |
| Ultrasound | Homogeneous | Utilizes acoustic cavitation to generate reactive species. | Can enhance mass transfer and surface cleaning. |
| Thermal Activation | Homogeneous | Employs heat to increase reaction rates. | Simple to implement. |
| Photocatalytic Activation | Heterogeneous | A semiconductor catalyst is activated by light to promote the formation of reactive species from periodate. | Catalyst can be reused; mineralization of pollutants. |
| Transition Metal-Based Activation | Heterogeneous | Solid transition metal or metal oxide catalysts activate periodate. | High efficiency; catalyst stability and reusability. |
Generation of Reactive Species within Periodate-Based AOPs (e.g., High-Valent Metal-Oxo Species, Hydroxyl Radicals)
The efficacy of periodate-based AOPs stems from the generation of a variety of highly reactive species. nih.gov These transient chemical entities are responsible for the rapid degradation of persistent organic pollutants. The primary reactive species generated can be broadly classified into radical species and non-radical species, including high-valent metal-oxo species. nih.govacs.org
High-Valent Metal-Oxo Species: In systems where transition metals are used as catalysts, the interaction between the metal ion and periodate can lead to the formation of high-valent metal-oxo species. researchgate.net For instance, the reaction between Fe(II) and periodate can generate ferryl species (Fe(IV)), which are potent oxidants. nih.gov These species play a crucial role in the degradation of pollutants and have been a focus of recent research. researchgate.net
Hydroxyl Radicals (•OH): Hydroxyl radicals are powerful, non-selective oxidizing agents and are a hallmark of many AOPs. vtt.fi In periodate-based systems, •OH can be generated through various pathways, including the photolysis of periodate and its reaction with other species in solution. kuleuven.benih.gov
The table below outlines the major reactive species generated in periodate-based AOPs and their typical roles.
| Reactive Species | Type | Role in Degradation |
| High-Valent Metal-Oxo Species (e.g., Fe(IV)) | Non-Radical | Powerful oxidant, particularly in transition metal-catalyzed systems. researchgate.netnih.gov |
| Hydroxyl Radical (•OH) | Radical | Highly reactive and non-selective, attacks a wide range of organic molecules. vtt.finih.gov |
| Iodyl Radical (IO₃•) | Radical | A common reaction product in periodate oxidation, contributes to pollutant degradation. nih.govnih.gov |
| Singlet Oxygen (¹O₂) | Non-Radical | A selective oxidant, can be the dominant disinfectant in certain systems. nih.govacs.org |
Case Studies and Research Findings in Wastewater Treatment and Sludge Dewatering using Periodate AOPs
The practical application of periodate-based AOPs has been demonstrated in various environmental remediation scenarios, particularly in wastewater treatment and sludge dewatering.
Wastewater Treatment: Periodate AOPs have proven effective in degrading a variety of recalcitrant organic pollutants found in industrial and municipal wastewater. researchgate.netmdpi.com Research has shown high removal efficiencies for compounds such as phenols, dyes, and pharmaceuticals. kuleuven.beacs.orgmdpi.com For example, a study on the degradation of 2,4-dichlorophenol using a UV/periodate system reported significant degradation rates. kuleuven.be Another study demonstrated the rapid degradation of furfuryl alcohol during the freezing of a periodate solution, a process that concentrates the reactants and protons. acs.orgnih.govacs.org The degradation of four other organic pollutants, including tryptophan, phenol, 4-chlorophenol, and bisphenol A, also proceeded effectively under these freezing conditions. acs.orgnih.gov
Sludge Dewatering: The management of waste activated sludge is a significant challenge in wastewater treatment. Periodate-based AOPs have been investigated as a pre-treatment method to improve sludge dewaterability. The oxidation of extracellular polymeric substances (EPS) in sludge by periodate can release trapped water and improve the efficiency of dewatering processes. nih.govresearchgate.net A study using Fe(II)-activated this compound oxidation showed a significant reduction in capillary suction time (CST), specific resistance to filtration (SRF), and the water content of the filter cake, indicating improved dewaterability. mdpi.com In another study, sodium periodate was used to oxidize organics in the EPS, leading to the decomposition of proteins and polysaccharides and enhancing sludge dewatering efficiency when combined with a flocculant. nih.govresearchgate.net The synergistic action of radical species oxidation and iron species flocculation in Fe²⁺/PI conditioning was found to lead to the mineralization and aggregation of hydrophilic substances in extracellular polymeric substances, further aiding in dewatering. nih.gov
The following table presents a summary of research findings on the application of periodate AOPs.
| Application Area | Pollutant/Matrix | Periodate AOP System | Key Findings |
| Wastewater Treatment | Furfuryl alcohol, phenol, bisphenol A | Periodate/Freezing | Rapid degradation at -20 °C due to freeze concentration effect. acs.orgnih.gov |
| Wastewater Treatment | 2,4-dichlorophenol | UV/Periodate | Significantly higher degradation rate compared to UV alone. kuleuven.be |
| Sludge Dewatering | Waste Activated Sludge | Fe(II)/Potassium Periodate | Decreased CST by 64.34%, SRF by 84.13%, and water content by 6.69%. mdpi.com |
| Sludge Dewatering | Waste Activated Sludge | Sodium Periodate/APAM | Pre-oxidation broke sludge flocs, improving dewaterability with subsequent flocculation. nih.govresearchgate.net |
Applications of Potassium Periodate in Analytical Chemistry Research
Spectrophotometric Determination Methods Utilizing Potassium Periodate (B1199274)
Spectrophotometry, a technique based on the measurement of light absorption by chemical species, frequently employs potassium periodate as a reagent to induce color-forming reactions. This allows for the quantification of otherwise non-absorbing analytes.
This compound is widely used for the determination of trace levels of metal ions, most notably manganese. The standard method for manganese determination involves its oxidation by this compound in an acidic medium to form the intensely colored permanganate (B83412) ion (MnO₄⁻), which is then measured spectrophotometrically. pharmaguideline.comslideshare.net This reaction is highly specific and sensitive, forming the basis for water quality analysis and the determination of manganese in various materials like fertilizers and ores. slideshare.netwikipedia.orgddtjournal.com The reaction is as follows:
2Mn²⁺ + 5IO₄⁻ + 3H₂O → 2MnO₄⁻ + 5IO₃⁻ + 6H⁺
Research has focused on optimizing this method to enhance sensitivity and overcome interferences. For instance, in the analysis of manganese ore lixivium with high iron content, a method was developed to eliminate Fe²⁺ interference through pre-oxidation and complexation before the photometric determination of manganese. ddtjournal.com
For the analysis of iron(III), this compound is used in catalytic kinetic spectrophotometric methods. Fe(III) can catalyze the oxidation of certain organic compounds, such as N-phenylanthranilic acid, by this compound, leading to the formation of a colored product. seniorchem.comacademicjournals.org The rate of color formation is proportional to the concentration of iron, allowing for its quantification at trace levels (ng mL⁻¹). seniorchem.comacademicjournals.org
| Analyte | Principle | Wavelength (nm) | Linear Range | Reference |
|---|---|---|---|---|
| Manganese(II) | Oxidation to MnO₄⁻ | 525 | 0-10 mg/L | pharmaguideline.com |
| Iron(III) | Catalytic oxidation of N-phenylanthranilic acid | 525 | 2-500 ng/mL | seniorchem.comacademicjournals.org |
The strong oxidizing nature of this compound is particularly effective for the analysis of organic compounds containing vicinal diols (α-glycols). The Malaprade reaction, which involves the oxidative cleavage of the carbon-carbon bond of a vicinal diol by periodate, is a cornerstone of this application. ubc.ca
Glycerol (B35011), a polyol, is a prime example. It is quantitatively oxidized by this compound. Analytical methods have been developed to determine glycerol concentrations by measuring the amount of periodate consumed in the reaction. researchgate.netlibretexts.org Modifications to the standard methods, such as using the more soluble dipotassium (B57713) periodate, have been explored to improve reproducibility. researchgate.net The reaction time for this oxidation can be significantly reduced, allowing for a more rapid analytical procedure. researchgate.net
In pharmaceutical analysis, this compound has been utilized in a spectrophotometric method for the determination of the antibiotic Cefadroxil. nih.gov This method is based on the oxidation of 2,4-dinitrophenylhydrazine (B122626) (DNP) by this compound to form a diazonium salt. This intermediate then couples with Cefadroxil to produce a colored chromogen, the absorbance of which is measured at 515 nm and is proportional to the drug's concentration. nih.gov The method was found to be linear over a concentration range of 7.5-75 µg/mL. nih.gov
Role as a Derivatization Reagent in Chromatographic Techniques
In chromatography, derivatization is a chemical modification of an analyte to enhance its properties for separation and detection. semanticscholar.orgusptechnologies.com While this compound is not typically a derivatization reagent in the conventional sense—that is, it does not attach a "tag" to the analyte—it plays a crucial indirect role in pre-column derivatization schemes.
Its function is to selectively oxidize the target analyte to produce a new compound that is either more suitable for chromatographic analysis or can be more easily derivatized by a subsequent reagent. For example, compounds with vicinal diol groups, which may be non-volatile or difficult to analyze by gas chromatography (GC), can be cleaved by this compound to form aldehydes or ketones. ubc.ca These resulting carbonyl compounds are often more volatile and can be readily analyzed by GC, or they can be further derivatized with reagents like pentafluorobenzyl bromide to improve detection by an electron capture detector (ECD). semanticscholar.org This oxidative cleavage strategy allows for the indirect analysis of complex molecules that would otherwise be incompatible with certain chromatographic methods.
Applications in Iodometric Titration Methods
Iodometric titrations are a class of redox titrations that involve the titration of iodine. This compound is a key reagent in a powerful indirect iodometric method known as back titration. This technique is used to determine the concentration of a reducing agent that reacts slowly or non-stoichiometrically with the titrant.
The procedure involves adding a precisely known excess of standard this compound solution to the analyte. After the oxidation reaction is complete, the unreacted (excess) this compound is determined. This is achieved by adding an excess of potassium iodide (KI) to the solution in an acidic medium. The unreacted periodate oxidizes the iodide to iodine:
IO₄⁻ + 7I⁻ + 8H⁺ → 4I₂ + 4H₂O
The liberated iodine, which is stoichiometrically equivalent to the excess this compound, is then titrated with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃), typically using a starch indicator to detect the endpoint.
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
By subtracting the amount of excess periodate from the initial amount added, the quantity of periodate that reacted with the analyte can be calculated, thus allowing for the determination of the analyte's concentration. This method is valuable for the analysis of organic compounds like α-glycols, α-hydroxy acids, and α-amino alcohols. ubc.ca
Development of Catalytic Spectrophotometric Systems
The high sensitivity of catalytic kinetic methods makes them suitable for ultra-trace analysis. This compound is a common oxidizing agent in these systems, where a metal ion or another substance catalyzes a slow reaction between a chromogenic reagent and the periodate. The rate of the reaction, measured by the change in absorbance over time, is proportional to the catalyst's concentration.
Numerous methods have been developed for the determination of trace manganese based on its catalytic effect on the oxidation of various dyes by this compound. pharmaguideline.comsemanticscholar.org For instance, Mn(II) has been shown to catalyze the oxidation of ferroin (B110374) by this compound in an acidic medium, allowing for the determination of manganese in the ng/mL range. semanticscholar.org The inclusion of activators like nitrilotriacetic acid can further enhance the sensitivity of these catalytic systems. pharmaguideline.com
Similar catalytic systems have been established for other metal ions as well.
Iron(II, III): Catalyzes the oxidation of N-phenylanthranilic acid by this compound, forming a violet compound. seniorchem.com
Vanadium(V): Catalyzes the fading reaction of methylene (B1212753) blue with this compound in the presence of citric acid as an activator.
Cobalt(II): A method based on the catalytic effect of Co(II) on the oxidation of Indigo-carmine by this compound in a basic medium has been developed.
These methods are characterized by their very low detection limits and have been successfully applied to the analysis of environmental and biological samples.
| Analyte (Catalyst) | Reagent Oxidized | Wavelength (nm) | Detection Limit | Reference |
|---|---|---|---|---|
| Manganese(II) | Ferroin | 510 | 0.94 ng/mL | semanticscholar.org |
| Iron(III) | N-phenylanthranilic acid | 525 | ~10⁻⁸ mol/L | seniorchem.com |
| Vanadium(V) | Methylene blue | 659 | 1.78 x 10⁻¹⁰ g/mL | |
| Cobalt(II) | Indigo-carmine | 412 | Dynamic range: 0.01-0.20 ppm |
Compound Index
| Compound Name | Chemical Formula |
|---|---|
| 2,4-dinitrophenylhydrazine | C₆H₆N₄O₄ |
| Cefadroxil | C₁₆H₁₇N₃O₅S |
| Citric acid | C₆H₈O₇ |
| Cobalt(II) | Co²⁺ |
| Ferroin | [Fe(C₁₂H₈N₂)₃]²⁺ |
| Glycerol | C₃H₈O₃ |
| Indigo-carmine | C₁₆H₈N₂Na₂O₈S₂ |
| Iodine | I₂ |
| Iron(II) | Fe²⁺ |
| Iron(III) | Fe³⁺ |
| Manganese(II) | Mn²⁺ |
| Methylene blue | C₁₆H₁₈ClN₃S |
| N-phenylanthranilic acid | C₁₃H₁₁NO₂ |
| Nitrilotriacetic acid | C₆H₉NO₆ |
| Pentafluorobenzyl bromide | C₇H₂BrF₅ |
| Potassium iodide | KI |
| This compound | KIO₄ |
| Sodium thiosulfate | Na₂S₂O₃ |
| Vanadium(V) | V⁵⁺ |
Applications of Potassium Periodate in Bio Organic Chemistry and Materials Science
Carbohydrate and Polysaccharide Chemistry
The intricate structures of carbohydrates and polysaccharides, rich in vicinal diols, make them ideal substrates for periodate (B1199274) oxidation. This reaction has been pivotal in both elucidating carbohydrate structures and developing novel biomaterials.
Selective Oxidation of Glycoproteins and Complex Carbohydrate Structures
Potassium periodate is instrumental in the selective modification of glycoproteins, particularly targeting sialic acid residues. oup.comresearchgate.net Sialic acids, often found at the terminal positions of glycan chains, contain a glycerol-like side chain with vicinal diols. Mild periodate oxidation cleaves the bond between adjacent hydroxyl groups in this side chain, generating a reactive aldehyde group. oup.comresearchgate.net This process is highly selective under controlled conditions (e.g., low temperature), primarily affecting the terminal sialic acids without significantly altering the underlying polypeptide chain or other sugar residues. researchgate.netnih.gov
This selective introduction of an aldehyde provides a chemical handle for various bioconjugation techniques. For instance, the generated aldehyde can react with molecules containing hydrazide or aminooxy groups to form stable hydrazone or oxime linkages, respectively. This strategy is widely employed for labeling glycoproteins for detection, purification, and functional studies. oup.com The principle of periodate oxidation extends to the structural analysis of complex carbohydrates, where the specific cleavage patterns help in determining the sequence and linkage of monosaccharide units. uspto.gov
Synthesis of Dialdehyde (B1249045) Cellulose (B213188) and Derived Products
Cellulose, a linear polymer of β-(1→4) linked D-glucose units, can be chemically modified by this compound to produce dialdehyde cellulose (DAC). researchgate.netncsu.edu The periodate ion selectively oxidizes the C2-C3 glycol bond of the anhydroglucose (B10753087) units, leading to the opening of the glucopyranose ring and the formation of two aldehyde groups. ncsu.eduncsu.edu The degree of oxidation, and thus the aldehyde content, can be controlled by adjusting reaction parameters such as temperature, reaction time, and the molar ratio of periodate to cellulose. mdpi.comgoogle.commdpi.com
The introduction of aldehyde functionalities drastically alters the properties of cellulose, transforming the rigid, insoluble polymer into a more reactive and often water-soluble material. nih.govresearchgate.net DAC is a versatile intermediate for creating a variety of materials. researchgate.netmdpi.com The aldehyde groups can react with amines to form Schiff bases, be reduced to hydroxyl groups, or be further oxidized to carboxylic acids, leading to products with applications in fields ranging from biomedicine (e.g., drug delivery, wound healing) to environmental science (e.g., adsorbents for pollutants). researchgate.netbohrium.com
| Property | Description |
| Starting Material | Cellulose (e.g., microcrystalline cellulose) ncsu.edu |
| Oxidizing Agent | This compound (or Sodium Periodate) ncsu.edumdpi.com |
| Reaction | Cleavage of the C2-C3 bond in the anhydroglucose unit ncsu.edu |
| Functional Groups | Introduction of two aldehyde groups per oxidized unit ncsu.edu |
| Key Reaction Conditions | Temperature, Time, Periodate Concentration google.commdpi.com |
| Resulting Product | Dialdehyde Cellulose (DAC) researchgate.net |
| Applications of DAC | Adsorbents, protein immobilization, drug delivery, chromatography researchgate.net |
Functionalization and Modification of Cellulose and Other Polysaccharide Materials
Periodate oxidation is a foundational method for the functionalization of a wide array of polysaccharides beyond cellulose, including starch, chitosan (B1678972), alginates, and hyaluronic acid. uspto.govresearchgate.netbcu.ac.uknih.gov This process introduces reactive aldehyde groups that serve as "chemical hooks" for further modification. mdpi.com By converting the inert hydroxyl groups into reactive carbonyls, periodate treatment opens up possibilities for covalently attaching other molecules and tailoring the material's properties for specific applications. nih.gov
This functionalization can impart new characteristics to the native polysaccharide. For example, crosslinking dialdehyde polysaccharides with proteins or other polymers can form hydrogels with tunable mechanical properties and biodegradability. nih.gov The modification of cellulose or chitosan with periodate followed by reaction with amine-containing compounds can be used to introduce specific functionalities, such as antimicrobial or chelating properties. mdpi.comresearchgate.net This strategy of using periodate to activate polysaccharides is a cornerstone of developing advanced, bio-based materials. nih.govresearchgate.net
Nucleic Acid Chemistry
In the realm of nucleic acid chemistry, this compound provides a precise tool for modifying the ribose sugar backbone, enabling the synthesis of functionalized nucleic acids for research and diagnostics.
Synthesis of Dialdehyde Nucleosides, Nucleotides, and Oligonucleotides
This compound is used to selectively oxidize the 2',3'-vicinal diol of the ribose moiety present in ribonucleosides, ribonucleotides, and at the 3'-terminus of RNA. nih.govresearchgate.netresearchgate.net This reaction cleaves the C2'-C3' bond, uncoupling the furanose ring and generating a reactive dialdehyde derivative. researchgate.netresearchgate.net This transformation is specific to the cis-diol configuration found in ribose and does not occur in deoxyribose, which lacks a hydroxyl group at the 2' position. nih.gov
The resulting dialdehyde nucleosides and nucleotides are valuable intermediates. researchgate.net They can be used as cross-linking agents or for affinity labeling of proteins that bind to nucleic acids. nih.govresearchgate.net The aldehyde groups can react with primary amine groups in the side chains of amino acids like lysine, forming Schiff bases that can be stabilized by reduction. This allows for the covalent attachment of the modified nucleotide to its binding site on a protein, facilitating the study of nucleic acid-protein interactions. researchgate.net
| Molecule Type | Reaction with Periodate | Product |
| Ribonucleoside | Oxidation of 2',3'-cis-diol | 2',3'-Dialdehyde nucleoside researchgate.net |
| Ribonucleotide | Oxidation of 2',3'-cis-diol | 2',3'-Dialdehyde nucleotide researchgate.net |
| RNA 3'-terminus | Oxidation of terminal 2',3'-cis-diol | 3'-Terminal dialdehyde RNA nih.gov |
Utility as a Reagent in DNA and RNA Research Methodologies
The specific reactivity of periodate with the 3'-terminal ribose of RNA is a key feature in various molecular biology techniques. nih.govnih.gov Since only the 3'-terminal nucleotide of an intact RNA chain possesses a free cis-diol, periodate oxidation provides a method for selectively labeling or modifying this end of the molecule. researchgate.netnih.gov
This reaction is foundational to methods for RNA labeling. After oxidation, the generated dialdehydes can be coupled with fluorescent dyes, biotin, or other reporter molecules that contain a hydrazide or an aminooxy group. nih.gov This allows for the specific attachment of a tag to the 3'-end of the RNA for use in hybridization assays, cellular imaging, and pull-down experiments. Furthermore, periodate oxidation can be used to inactivate unligated RNA substrates in enzymatic ligation reactions, simplifying purification procedures and improving the yield of desired ligation products. nih.gov The cleavage of the 3'-end cis-diol bond effectively blocks unwanted side reactions in subsequent enzymatic steps. nih.gov
Oxidation of Other Biologically Relevant Substrates (e.g., Amino Acids, Chitosan)
This compound is a versatile oxidizing agent that reacts with various biologically significant molecules beyond carbohydrates. Its high selectivity for vicinal diols and other specific functional groups allows for targeted modifications of complex substrates like amino acids and the polysaccharide chitosan.
All α-amino acids can be oxidized by periodate, though the rates of reaction differ among them. nih.govnih.gov The oxidation process is also influenced by pH, generally proceeding more rapidly in alkaline conditions. nih.govnih.gov Amino acids such as serine, threonine, cysteine, cystine, methionine, proline, hydroxyproline, tryptophan, tyrosine, and histidine are known to be rapidly and extensively oxidized by periodate. nih.govnih.gov Notably, this oxidation can occur even when these amino acids are part of a polypeptide chain, provided the susceptible functional groups are present. nih.gov The reaction typically involves the cleavage of carbon-carbon bonds, leading to products like ammonia, carbon dioxide, and a corresponding carbonyl compound derived from the amino acid's side chain. reddit.com
Chitosan, a linear polysaccharide composed of repeating units of glucosamine (B1671600) with some N-acetylglucosamine, is another important biopolymer that undergoes oxidation by this compound. core.ac.uk The periodate ion specifically targets the vicinal diols present in the glucosamine residues, cleaving the C2-C3 carbon-carbon bond and forming a dialdehyde structure. core.ac.uk This product, known as dialdehyde chitosan (DAC), possesses reactive aldehyde groups that are not present in the original polymer. core.ac.uknih.gov The degree of oxidation can be controlled, and even partial oxidation can significantly alter the chemical and physical properties of the chitosan. nih.gov This modification introduces new functionalities, making DAC a valuable intermediate for further chemical reactions and the development of new materials. core.ac.uknih.gov
Table 1: Reactivity of Selected Amino Acids with Periodate
| Amino Acid | Reactivity with Periodate |
|---|---|
| Serine | Rapid and extensive oxidation nih.govnih.gov |
| Threonine | Rapid and extensive oxidation nih.govnih.gov |
| Cysteine | Rapid and extensive oxidation nih.govnih.gov |
| Methionine | Rapid and extensive oxidation nih.govnih.gov |
| Tryptophan | Rapid and extensive oxidation nih.govnih.gov |
| Tyrosine | Rapid and extensive oxidation nih.govnih.gov |
| Histidine | Rapid and extensive oxidation nih.govnih.gov |
| Proline | Rapid and extensive oxidation nih.govnih.gov |
| Hydroxyproline | Rapid and extensive oxidation nih.govnih.gov |
Development of Biodegradable Materials and Nanocrystals from Periodate-Oxidized Precursors
The introduction of aldehyde groups into polysaccharides via periodate oxidation is a key strategy for creating biodegradable materials and advanced nanocrystals. The resulting dialdehyde polysaccharides serve as versatile platforms for developing materials with tailored properties for biomedical and environmental applications.
The hydrolytic lability of the dialdehyde functions within the oxidized polysaccharide backbone is a critical feature that imparts biodegradability. uspto.gov This increased susceptibility to degradation under physiological conditions makes periodate-oxidized polysaccharides, such as alginate, starch, and cellulose, attractive for applications like tissue engineering and drug delivery. uspto.govresearchgate.net For instance, partially oxidized alginates can retain their ability to form gels while gaining degradability, a desirable combination for tissue scaffolds. uspto.gov The aldehyde groups also provide reactive sites for crosslinking with other polymers, such as chitosan, to form stable hydrogels. researchgate.net These materials are being explored for use as superabsorbents and in biodegradable packaging. researchgate.net
Periodate oxidation is also a significant method for the preparation of cellulose nanocrystals (CNCs). expresspolymlett.comncsu.edu This process can be achieved through a one-step or two-step approach involving periodate oxidation. expresspolymlett.com The oxidation selectively cleaves the C2-C3 bonds in the amorphous regions of cellulose, breaking the glucopyranose rings and leading to the formation of dialdehyde cellulose. rsc.org This process, sometimes combined with mechanical treatment or subsequent chemical modification like sulfonation, facilitates the isolation of the crystalline regions of cellulose as nanocrystals. ncsu.edu The resulting dialdehyde cellulose nanocrystals (DACNs) can exhibit different morphologies, such as rod-like or spherical, depending on the reaction conditions. expresspolymlett.comresearchgate.net These nanocrystals possess aldehyde groups on their surface, which can be used for further functionalization, making them useful as templates for metallic nanoparticles or as reinforcing agents in nanocomposites. expresspolymlett.comresearchgate.net
Table 2: Applications of Periodate-Oxidized Polysaccharides in Materials Science
| Oxidized Precursor | Application | Key Feature |
|---|---|---|
| Dialdehyde Alginate | Biodegradable hydrogels for tissue engineering uspto.gov | Retains gelling ability with enhanced degradability uspto.gov |
| Dialdehyde Starch | Biodegradable packaging and adhesives researchgate.net | Tailored solubility and film-forming ability researchgate.net |
| Dialdehyde Cellulose | Cellulose nanocrystal (CNC) production expresspolymlett.comncsu.edu | Aldehyde groups for crosslinking and functionalization semanticscholar.org |
| Oxidized Pullulan | Biocompatible hydrogels (with chitosan) researchgate.net | Covalent bond formation for hydrogel stability researchgate.net |
| Dialdehyde Xylan | Water-soluble functional polymers nih.gov | Reactive aldehyde groups for further modification nih.gov |
Theoretical and Computational Studies of Potassium Periodate Chemistry
Electronic Structure and Reactivity Modeling of Periodate (B1199274) Species
Understanding the electronic structure of periodate species, including the periodate anion (IO₄⁻) and its protonated forms (such as HIO₄), is fundamental to predicting their reactivity. Computational studies, particularly those based on quantum chemistry, provide valuable insights into the distribution of electron density, molecular orbitals, and energetic properties. bcrec.idresearchgate.netresearchgate.net
The electronic structure directly influences the reactivity of periodate. For instance, the distribution of positive and negative charges within the molecule, as revealed by molecular surface electrostatic potentials, can indicate potential sites for nucleophilic or electrophilic attack. bcrec.idmdpi.com Orbital analysis can further identify regions susceptible to electron transfer or bond formation. mdpi.com
Modeling the reactivity of periodate species often involves calculating parameters such as ionization potential, electron affinity, and chemical hardness, which are derived from electronic structure calculations. acs.org These parameters provide theoretical metrics for predicting how readily a periodate species will gain or lose electrons or undergo chemical reactions. acs.orgresearchgate.net
Computational studies have investigated the electronic structure of periodate in different environments, including in solution. mdpi.com The speciation of periodate in aqueous solution is complex and pH-dependent, with different forms like IO₄⁻, HIO₄, and potentially dimeric species existing in equilibrium. researchgate.net The electronic structure and, consequently, the reactivity of periodate are influenced by its specific form and the surrounding environment. researchgate.net
Applications of Density Functional Theory (DFT) in Understanding Periodate Reactions
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of molecules, including those involving periodate. acs.orgbcrec.idrsc.orgrsc.orgscm.comwhiterose.ac.ukacs.orgaip.org DFT calculations can provide detailed information about the optimized geometries of reactants, transition states, and products, as well as the energy changes along a reaction pathway. rsc.orgwhiterose.ac.uk
DFT has been applied to study various reactions involving periodate, particularly its role as an oxidizing agent. bcrec.idrsc.orgrsc.orgresearchgate.netfiveable.meacs.orgfiveable.me For example, DFT has been used to investigate the mechanism of periodate oxidation of organic compounds, such as the cleavage of vicinal diols (Malaprade reaction) and the oxidative cleavage of alkynes. rsc.orgrsc.orgfiveable.mefiveable.me These studies help to elucidate the intermediates formed and the energy barriers involved in these processes. rsc.orgrsc.orgfiveable.me
In the context of the Malaprade reaction, DFT calculations have explored different proposed mechanisms, including those involving cyclic or acyclic intermediates. rsc.orgrsc.org By calculating the energies of these intermediates and the transition states connecting them, DFT helps to determine the most energetically favorable reaction pathway under specific conditions, such as varying pH. rsc.orgrsc.org
DFT is also used to analyze the electronic properties of periodate and other reactants during a reaction. This can involve examining changes in electron density, charge distribution, and molecular orbitals as the reaction progresses, providing insights into bond breaking and formation processes. bcrec.idresearchgate.netresearchgate.net
Computational Approaches to Reaction Mechanism Elucidation involving Potassium Periodate
Computational approaches are essential tools for elucidating the detailed mechanisms of reactions involving this compound. These methods allow researchers to propose and evaluate different possible reaction pathways, identify key intermediates and transition states, and calculate activation energies. bcrec.idrsc.orgrsc.orgwhiterose.ac.uk
One common approach is to use computational chemistry software to model the potential energy surface of a reaction. By locating minima (representing stable species like reactants and products) and saddle points (representing transition states) on this surface, researchers can map out the reaction pathway and determine the energy barriers that must be overcome for the reaction to occur. rsc.orgwhiterose.ac.uk
For reactions involving this compound, computational studies have helped to clarify mechanistic details that were previously uncertain. For instance, in the oxidation of organic substrates, computational methods can help determine whether the reaction proceeds through a concerted mechanism or involves the formation of discrete intermediates, such as cyclic iodate (B108269) esters. fiveable.mefiveable.me
Furthermore, computational approaches can investigate the influence of various factors on the reaction mechanism, such as the effect of pH, solvent, or the presence of catalysts. rsc.orgresearchgate.netresearchgate.net By simulating the reaction under different conditions, computational studies can help explain experimental observations and predict how changes in reaction conditions might affect the mechanism and reaction rate. bcrec.idrsc.orgresearchgate.net
Computational studies have been applied to understand the mechanisms of periodate-catalyzed reactions and reactions where periodate itself acts as a catalyst or initiates other processes, such as the generation of reactive oxygen species. researchgate.netnih.govresearchgate.net These studies contribute to a deeper understanding of the diverse chemical transformations mediated by this compound.
Here is a table summarizing some computational findings related to periodate reactions:
| Reaction System | Computational Method Used | Key Findings | Source |
| Oxidation of Diclofenac Sodium | DFT (B3LYP/6-31G(d,p)) | Validated structure, reaction, and mechanism; Delineated molecular orbital energies, reactivity regions. | bcrec.id |
| Ethylene Glycol Oxidation (Malaprade) | DFT (SMD solvation model) | Proposed mechanism involving seven-membered quasi-ring and cyclic ester intermediates; Analyzed alternative pathways thermodynamically/kinetically. | rsc.orgrsc.org |
| Alkyne Oxidative Cleavage | Not specified (Mechanism description) | Mechanism involves cyclic iodonium (B1229267) ion or iodate ester intermediate formation, followed by hydrolysis. | fiveable.mefiveable.me |
| Ammonium Periodate (API) Ignition Sensitivity | DFT | Analyzed electronic structure (band gap), crystalline structure, and mechanical properties to understand ignition sensitivity. | acs.orgacs.org |
Note: The table above is a static representation. In an interactive format, users could potentially sort or filter the data.
Future Research Directions and Emerging Applications of Potassium Periodate
Innovations in Green Chemical Synthesis and Recycling Protocols for Periodate (B1199274)
The synthesis and regeneration of periodate are areas of active research aimed at improving sustainability and cost-efficiency. Traditional methods for producing periodate can be expensive and may involve toxic reagents. acs.orgresearchgate.net Electrochemical synthesis has emerged as a promising "green" alternative. acs.orgresearchgate.net This method offers advantages such as superior waste management and the development of sustainable and efficient chemical processes. acs.org
Recent innovations include the development of clean electrochemical synthesis and recycling protocols. acs.orgresearchgate.net For instance, a scalable and highly efficient flow-electrolysis method using iodide as a cost-efficient starting material has been developed, achieving yields of up to 86%. acs.org This method can be extended to the electrolysis of iodate (B108269) and is complemented by an efficient recycling process. acs.org The use of boron-doped diamond (BDD) anodes in electrochemical synthesis is also being explored as they are durable, metal-free, and non-toxic, offering an alternative to lead dioxide anodes, which can lead to product contamination. researchgate.netnih.gov These electrochemical approaches not only lower costs but also enable the use of periodate in the synthesis of regulated products, such as active pharmaceutical ingredients (APIs). acs.orgresearchgate.net Furthermore, electrochemical methods for periodate production are robust against the presence of various organic impurities, which can even be degraded during the recycling process. nih.gov
Development of Enhanced Catalytic Systems and Improved Selectivity in Periodate Reactions
Research is ongoing to enhance the catalytic activation of periodate to improve the efficiency and selectivity of oxidation reactions. Periodate can be activated by various means, including transition metals and carbon-based materials, to generate reactive oxygen species (ROS) that drive oxidation processes. researchgate.netacs.org
Studies have investigated the activation of potassium periodate by Fe(II) under acidic conditions for the abatement of organic contaminants. researchgate.net This process has shown enhanced degradation ratios compared to other common oxidation processes. researchgate.net The generation of high-valent iron-oxo species, such as Fe(IV), has been identified as crucial in these catalytic systems. researchgate.net Manganese-mediated activation of periodate has also been explored for the efficient destruction of organic pollutants like bisphenol A (BPA) under ambient conditions, demonstrating good catalytic performance with low amounts of Mn²⁺ and across a wide pH range. researchgate.net
The combination of this compound with other oxidants, such as potassium persulfate, has shown synergistic effects in enhancing reaction rates and removal efficiencies in applications like chemical mechanical polishing (CMP) of materials like ruthenium. researchgate.net Advanced oxidation processes (AOPs) involving periodate, sometimes photoactivated by UV light, are being studied for the degradation of organic pollutants in water. taylorandfrancis.comresearchgate.net These processes generate reactive species like hydroxyl radicals, which are effective in oxidizing contaminants. taylorandfrancis.comacs.org
Furthermore, research is exploring the activation of periodate by carbonaceous catalysts, demonstrating significantly improved degradation of micropollutants under deoxygenated conditions, which challenges the conventional understanding that oxygen is always essential for AOPs. acs.org This opens new possibilities for pollutant degradation in anoxic environments. acs.org
Novel Applications in Sustainable Materials Science and Bio-inspired Systems
This compound is finding new applications in the field of sustainable materials science, particularly in the modification and utilization of biomass and the development of novel functional materials.
Periodate oxidation is being used to modify cellulose (B213188), a naturally occurring biopolymer, to enhance its properties for various applications, including water treatment, biomedical materials, and sustainable packaging. tandfonline.com Selective oxidation using periodate can introduce new functional groups into the cellulose chain, improving properties like hydrophilicity and mechanical strength. tandfonline.com
Alkaline periodate oxidation (APO) of wood biomass is a promising path toward creating multidimensional sustainable materials. uni-goettingen.de This process involves the selective cleavage of vicinal diol groups in wood components, leading to the creation of materials ranging from one-dimensional nanocellulose to three-dimensional porous structures. uni-goettingen.de These materials have potential applications in areas like osmotic energy capture and thermal regulation in intelligent buildings. uni-goettingen.de
While not directly involving this compound as a component, the broader field of sustainable materials for energy storage, such as potassium-ion batteries (PIBs), is a significant area of research where sustainability and the use of bio-derived or bio-inspired materials are key focuses. oaepublish.com Although PIBs face challenges like anode volume expansion and sluggish kinetics, research into novel advanced materials, including those with self-healing properties and those sourced from recycled materials or biomass, is crucial for improving their performance and sustainability. oaepublish.com
This compound has also been studied as a potential replacement for chlorine-based oxidizers in pyrotechnic compositions, particularly for colored-flame formulations, due to concerns about thyroid interactions with perchlorates. taylorandfrancis.com
Advanced Methodologies and Automation in Environmental Analytical Chemistry using Periodate
Periodate compounds, including this compound, play a role in analytical chemistry, and research is advancing methodologies for their use in environmental analysis. scbt.comresearchgate.net
Periodate oxidation is utilized in spectrophotometric methods for the determination of various substances, including metals like manganese and organic compounds. researchgate.netresearchgate.netanalchemres.org These methods often rely on the catalytic effect of the analyte on the oxidation of an indicator by periodate, leading to a measurable change in absorbance. researchgate.netresearchgate.net
Recent developments in analytical chemistry include the application of continuous flow injection spectrophotometry using this compound as an oxidizing agent for the determination of pharmaceutical compounds like nalidixic acid. analchemres.org This method offers advantages such as high precision, rapid response, minimal reagent consumption, and potential for automation, making it suitable for routine analysis. analchemres.org
Research also focuses on optimizing the conditions for periodate-based advanced oxidation processes for wastewater treatment, indicating their promise in industrial applications. researchgate.net Methods for determining the concentration and quality of periodate compounds themselves are also important for ensuring their effectiveness in various applications. researchgate.net
Q & A
Q. What are the standard methods for synthesizing potassium periodate in laboratory settings, and how do reaction conditions influence product purity?
this compound (KIO₄) is typically synthesized via oxidation of potassium iodate (KIO₃) under alkaline conditions. A common method involves reacting KIO₃ with potassium hydroxide (KOH) and chlorine gas (Cl₂), where Cl₂ acts as the oxidizing agent. The reaction proceeds as:
Product purity depends on pH control and recrystallization. For example, weakly acidic conditions favor potassium metaperiodate (KIO₄), while alkaline conditions yield orthoperiodate (K₃IO₆). Recrystallization from dilute HNO₃ or NaOH solutions can isolate the desired form .
Q. How is this compound utilized in spectrophotometric assays, and what factors determine its optimal concentration?
this compound acts as an oxidizing agent in spectrophotometric methods, such as the determination of doxycycline or phenylephrine. For doxycycline, a 1.5 × 10⁻² M KIO₄ solution achieves maximum absorbance by oxidizing the analyte to a chromophoric derivative. The optimal volume (e.g., 2.0 mL) is determined via titration experiments (Table 2 in ). Similarly, in phenylephrine analysis, 0.25% KIO₄ concentration is ideal for oxidative coupling reactions, balancing reaction rate and signal stability .
Advanced Research Questions
Q. How can this compound be applied to soil analysis, and what methodological challenges arise in quantifying exchangeable manganese (Mn) species?
In soil chemistry, KIO₄ is used to differentiate exchangeable Mn(II) and mobile Mn fractions. A certified method involves extracting soil samples with KIO₄-containing buffered solutions (e.g., pH 4.8 acetate buffer), followed by atomic absorption spectroscopy. Challenges include interference from organic matter and Fe³⁺ ions, which can be mitigated by pre-treatment with hydroxylamine hydrochloride . Data interpretation requires calibration against certified reference materials to resolve matrix effects.
Q. What strategies resolve contradictory data on this compound’s role in oxidative reaction optimization?
Contradictions in optimal KIO₄ concentrations (e.g., 1.5 × 10⁻² M vs. 0.25% in different studies) arise from analyte-specific reaction kinetics. For instance, doxycycline requires excess KIO₄ for complete oxidation, while phenylephrine’s coupling reaction is sensitive to radical overproduction. Systematic titration under controlled pH and temperature, combined with kinetic modeling (e.g., pseudo-first-order rate constants), can identify context-dependent optima .
Q. How does the crystalline form of this compound influence its reactivity in inorganic synthesis?
The metaperiodate (IO₄⁻) and orthoperiodate (IO₆⁵⁻) forms exhibit distinct reactivity. Metaperiodate is preferred for selective oxidation of vicinal diols (e.g., in carbohydrate cleavage) due to its linear structure, while orthoperiodate’s tetrahedral geometry enhances stability in alkaline media. X-ray diffraction (XRD) and Raman spectroscopy are critical for characterizing crystalline phases and correlating structure with reactivity .
Q. What analytical precautions are necessary when using this compound in trace metal analysis to avoid false positives?
Trace metal analysis with KIO₄ requires ultra-pure reagents and glassware to prevent contamination. For example, in Mn(II) quantification, background KIO₄ solutions must be pre-scanned via ICP-MS to detect impurities. Matrix-matched calibration and standard addition methods improve accuracy, particularly in high-salinity samples .
Methodological Considerations
- Synthesis: Monitor Cl₂ gas evolution rigorously to avoid over-oxidation, which produces iodate byproducts .
- Spectrophotometry: Validate linearity ranges (e.g., 25–75 µg/mL for doxycycline) and account for solvent polarity effects on chromophore stability .
- Soil Analysis: Use chelating resins (e.g., Chelex-100) to pre-remove interfering cations like Fe³⁺ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
